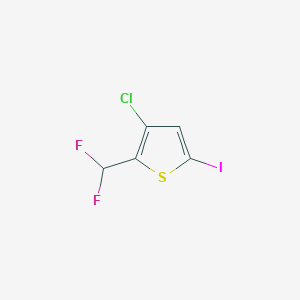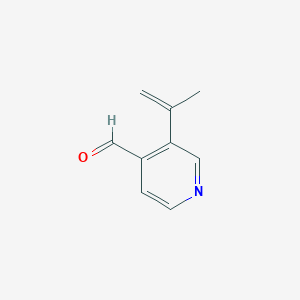
3-(Prop-2-yn-1-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Prop-2-yn-1-yl)benzonitrile is an organic compound with the molecular formula C10H7N It is characterized by the presence of a nitrile group (-CN) attached to a benzene ring, which is further substituted with a prop-2-yn-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-yn-1-yl)benzonitrile typically involves the reaction of 3-bromobenzonitrile with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF). The product is then purified through standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Prop-2-yn-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Prop-2-yn-1-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Prop-2-yn-1-yl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the prop-2-yn-1-yl group can participate in π-π interactions or act as a reactive site for further chemical modifications. These interactions can modulate the activity of biological pathways or chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Prop-2-yn-1-yl)benzonitrile: Similar structure but with the prop-2-yn-1-yl group at the para position.
3-(Prop-2-yn-1-yloxy)benzonitrile: Contains an ether linkage instead of a direct carbon-carbon bond.
2-(Prop-2-yn-1-yl)benzonitrile: The prop-2-yn-1-yl group is at the ortho position.
Uniqueness
3-(Prop-2-yn-1-yl)benzonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, chemical behavior, and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C10H7N |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
3-prop-2-ynylbenzonitrile |
InChI |
InChI=1S/C10H7N/c1-2-4-9-5-3-6-10(7-9)8-11/h1,3,5-7H,4H2 |
Clé InChI |
LCEKZTCGYSLQGL-UHFFFAOYSA-N |
SMILES canonique |
C#CCC1=CC(=CC=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Azabicyclo[2.2.1]heptan-5-one](/img/structure/B15308634.png)


![{8-Aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol](/img/structure/B15308655.png)
![(8aS)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline](/img/structure/B15308662.png)
![{4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B15308669.png)




![1-[(3S,4R)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(5-cyclopropyltetrazol-2-yl)ethanone;hydrochloride](/img/structure/B15308708.png)
![7-Amino-1-azaspiro[3.5]nonan-2-one](/img/structure/B15308718.png)

